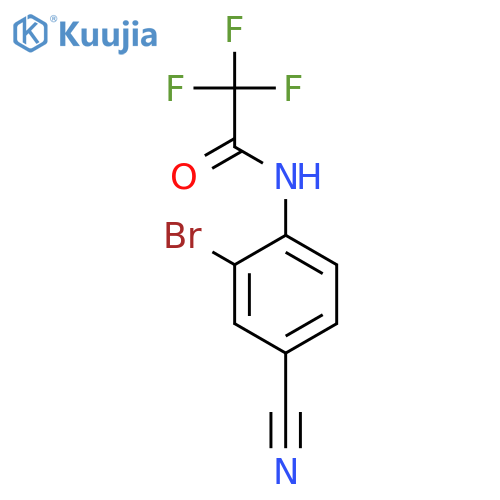Cas no 143321-91-9 (N-(2-Bromo-4-cyanophenyl)-2,2,2-trifluoroacetamide)

143321-91-9 structure
商品名:N-(2-Bromo-4-cyanophenyl)-2,2,2-trifluoroacetamide
N-(2-Bromo-4-cyanophenyl)-2,2,2-trifluoroacetamide 化学的及び物理的性質
名前と識別子
-
- AKOS013917881
- DTXSID401226376
- N-(2-Bromo-4-cyanophenyl)-2,2,2-trifluoroacetamide
- 2-bromo-4-cyano-N-trifluoroacetylaniline
- 143321-91-9
- SCHEMBL8790720
-
- インチ: InChI=1S/C9H4BrF3N2O/c10-6-3-5(4-14)1-2-7(6)15-8(16)9(11,12)13/h1-3H,(H,15,16)
- InChIKey: VMFITLIRAFSRQB-UHFFFAOYSA-N
- ほほえんだ: N#CC1=CC(Br)=C(NC(C(F)(F)F)=O)C=C1
計算された属性
- せいみつぶんしりょう: 291.94591Da
- どういたいしつりょう: 291.94591Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 322
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 52.9Ų
N-(2-Bromo-4-cyanophenyl)-2,2,2-trifluoroacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110594-1g |
N-(2-Bromo-4-cyanophenyl)-2,2,2-trifluoroacetamide |
143321-91-9 | 97% | 1g |
527.34 USD | 2021-06-17 |
N-(2-Bromo-4-cyanophenyl)-2,2,2-trifluoroacetamide 関連文献
-
Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
143321-91-9 (N-(2-Bromo-4-cyanophenyl)-2,2,2-trifluoroacetamide) 関連製品
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
